2,2-Diethyloxirane
Overview
Description
2,2-Diethyloxirane is an organic compound with the molecular formula C6H12O. It belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity and is used in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2,2-diethyl-1-butene with a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to maximize yield and efficiency. The use of environmentally friendly oxidants and solvents is also a focus in modern industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyloxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Substituted epoxides and other derivatives.
Scientific Research Applications
2,2-Diethyloxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diethyloxirane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols, alcohols, and other derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,2-Dimethyloxirane: Similar in structure but with methyl groups instead of ethyl groups.
1,2-Epoxybutane: Another epoxide with a different substitution pattern.
Ethylene Oxide: A simpler epoxide with only two carbon atoms.
Uniqueness: 2,2-Diethyloxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of ethyl groups can affect the steric and electronic properties of the compound, making it distinct from other epoxides .
Properties
IUPAC Name |
2,2-diethyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKYVUFYOFPYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304411 | |
Record name | 2,2-diethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-17-2 | |
Record name | 2,2-Diethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane,2-diethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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